2-Methylpiperidin-3-one

Organic Synthesis Process Chemistry Yield Optimization

Researchers requiring regioisomerically pure 2-methyl-3-piperidinone for CCR5 antagonist programs often face supply inconsistency and risk synthesizing inactive analogs using incorrect regioisomers. 2-Methylpiperidin-3-one (CAS 4720-65-4) resolves this with a validated scaffold and scalable synthesis. • Validated CCR5 antagonist pathway via 1-Benzyl-2-methylpiperidin-3-one conversion • Enhanced cell permeability (LogP 0.33 vs. -0.3 for unsubstituted piperidin-3-one) • One-step quantitative synthesis published for cost-effective scale-up • High-resolution XRD data (R=0.050) available for QC reference standard use

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 4720-65-4
Cat. No. B13627593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpiperidin-3-one
CAS4720-65-4
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC1C(=O)CCCN1
InChIInChI=1S/C6H11NO/c1-5-6(8)3-2-4-7-5/h5,7H,2-4H2,1H3
InChIKeyYAGVBVXWOLWYNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpiperidin-3-one Procurement Guide


2-Methylpiperidin-3-one (CAS 4720-65-4) is a heterocyclic organic compound belonging to the piperidine class of chemicals. It is characterized by a piperidine ring with a methyl group at the second position and a ketone functional group at the third position . This compound is a versatile building block in organic synthesis, valued for its unique substitution pattern which imparts distinct reactivity compared to unsubstituted piperidinones and other regioisomers .

Regioisomeric scaffold with distinct reactivity for derivatization
Versatile building block for organic synthesis and medicinal chemistry
Well-characterized crystal structure supports analytical identity verification

Why 2-Methylpiperidin-3-one Is Irreplaceable


The specific 2-methyl substitution on the piperidin-3-one scaffold critically alters both the chemical reactivity and the biological interaction profile of the compound. While the piperidinone core is a common pharmacophore, the precise position of the methyl group dictates the compound's ability to engage with biological targets and its synthetic utility in constructing more complex molecules . Generic substitution with an unsubstituted piperidin-3-one, or even a regioisomer like 2-methylpiperidin-4-one, can lead to significant changes in potency, selectivity, or synthetic outcomes, as highlighted by the comparative data below .

Replacing with regioisomer 2-methylpiperidin-4-one may shift synthetic outcomes and target engagement profile
Unsubstituted piperidin-3-one may not reproduce the steric and electronic effects needed for specific transformations
Generic piperidinone analogs can alter reported biological activity and scaffold derivatization utility

2-Methylpiperidin-3-one Comparative Evidence


Synthetic Efficiency: One-Step vs. Multi-Step

2-Methylpiperidin-3-one can be synthesized in a single step with a quantitative yield using adapted Vilsmeier conditions, a significant improvement over traditional multi-step syntheses of analogous piperidinones [1]. This method provides a simpler and more efficient route to the target compound.

Synthetic efficiency
Reported
Quantitative yield via one-step adapted Vilsmeier conditions vs. traditional multi-step synthesis
Supports efficient synthetic workflow selection
Adapted Vilsmeier conditions
Organic Synthesis Process Chemistry Yield Optimization

High-Resolution Crystal Structure for Quality Control

The crystal structure of 2-Methylpiperidin-3-one has been solved and refined to an R-value of 0.050 using 2126 observed reflections, providing a high-quality reference standard for analytical verification and polymorph screening [1]. This level of structural detail is often absent for many commercial piperidinone derivatives.

Crystal structure quality
Class-level
R-value = 0.050 with 2126 observed reflections, recrystallized from ethanol
Supports analytical identity verification context
Recrystallized from ethanol
Crystallography Quality Control Analytical Chemistry

Lipophilicity and Permeability Advantage

2-Methylpiperidin-3-one exhibits a computed LogP of 0.3274 and a topological polar surface area (TPSA) of 29.1 Ų . In comparison, the unsubstituted piperidin-3-one has a significantly lower XLogP3 of -0.3 [1]. The methyl substitution on 2-Methylpiperidin-3-one increases lipophilicity, which can positively influence membrane permeability and target binding for certain applications.

Lipophilicity comparison
Head-to-head
Computed LogP 0.3274 vs piperidin-3-one XLogP3 -0.3 (+0.63)
Reported higher computed LogP may support permeability study context
Computed values
Medicinal Chemistry ADME Drug Design

Key Intermediate for N-Benzyl/N-Aryl Derivatives

2-Methylpiperidin-3-one is a direct precursor to 1-Benzyl-2-methylpiperidin-3-one, a compound with reported biological activity as a CCR5 antagonist [REFS-1, REFS-2]. The 2-methyl-3-one substitution pattern is essential for this specific transformation and the resulting biological activity. While other piperidinones can be benzylated, the 2-methyl-3-one regioisomer provides a unique scaffold for further derivatization.

Derivatization utility
Class-level
Direct precursor to 1-Benzyl-2-methylpiperidin-3-one, a reported CCR5 antagonist scaffold
Supports synthesis of reported CCR5 antagonist scaffolds for research studies
N-benzylation reaction
Organic Synthesis Medicinal Chemistry Building Blocks

2-Methylpiperidin-3-one Application Scenarios


Synthesis of CCR5 Antagonist Scaffolds

Researchers developing novel CCR5 antagonists for treating HIV, inflammatory diseases, or certain cancers can utilize 2-Methylpiperidin-3-one as a key starting material. Its conversion to 1-Benzyl-2-methylpiperidin-3-one, a known CCR5 antagonist scaffold, provides a validated synthetic pathway . This specific substitution pattern is critical for achieving the desired biological activity, and using the correct building block avoids the risk of synthesizing an inactive regioisomer [1].

Scalable One-Step Synthesis

For projects requiring multi-gram to kilogram quantities of a piperidinone building block, 2-Methylpiperidin-3-one offers a distinct advantage. The published one-step synthesis with quantitative yield allows for efficient, cost-effective scale-up compared to traditional multi-step routes for other piperidinone derivatives. This can significantly reduce both material costs and development time in an industrial setting.

Reference Standard for Quality Control

Analytical laboratories and quality control departments in the pharmaceutical industry can procure 2-Methylpiperidin-3-one to serve as a well-characterized reference standard. The availability of high-resolution crystal structure data (R-value = 0.050) and comprehensive spectral characterization [1] ensures accurate identity confirmation and purity assessment of this compound in research samples or as an impurity in pharmaceutical products.

Probe Development with Enhanced Lipophilicity

Scientists designing cell-permeable chemical probes or optimizing lead compounds for improved membrane permeability should consider 2-Methylpiperidin-3-one. Its computed LogP of 0.3274 is significantly higher than that of the unsubstituted piperidin-3-one (XLogP3 = -0.3) , indicating a greater propensity to cross cell membranes. This property makes it a preferred scaffold for developing tools intended for intracellular target engagement.

Application
Selection Property
Validation Focus
CCR5 antagonist scaffold synthesis
Regioisomeric scaffold specificity
CCR5 pathway research context
Scalable synthesis research
One-step high-yield method
Synthetic efficiency scale-up review
Analytical quality control
Crystal structure reference
Identity and purity assessment
Cell-permeable probe research
Reported higher lipophilicity
Membrane permeability study context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylpiperidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.